5-Oxo-5-(4-thiomethylphenyl)valeric acid

Lipophilicity Drug-likeness SAR

5-Oxo-5-(4-thiomethylphenyl)valeric acid (IUPAC: 5-(4-methylsulfanylphenyl)-5-oxopentanoic acid) is a gamma-keto acid derivative featuring a 4-thiomethylphenyl substituent. The compound is commercially available as a research chemical (typical purity ≥95%) and serves as a building block in medicinal chemistry.

Molecular Formula C12H14O3S
Molecular Weight 238.3 g/mol
CAS No. 845790-49-0
Cat. No. B1302270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5-(4-thiomethylphenyl)valeric acid
CAS845790-49-0
Molecular FormulaC12H14O3S
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)CCCC(=O)O
InChIInChI=1S/C12H14O3S/c1-16-10-7-5-9(6-8-10)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15)
InChIKeyYXVDDYAHAFDVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-5-(4-thiomethylphenyl)valeric acid (CAS 845790-49-0): Procurement-Ready Chemical Profile & Comparator Landscape


5-Oxo-5-(4-thiomethylphenyl)valeric acid (IUPAC: 5-(4-methylsulfanylphenyl)-5-oxopentanoic acid) is a gamma-keto acid derivative featuring a 4-thiomethylphenyl substituent. The compound is commercially available as a research chemical (typical purity ≥95%) and serves as a building block in medicinal chemistry [1]. Its structural features—an aromatic ring bearing a methylthio group para to a pentanoic acid chain with a C-5 ketone—distinguish it from common phenylalkylcarboxylic acids. This profile establishes the comparator framework needed to evaluate procurement decisions against close structural analogs lacking the thiomethyl motif or the gamma-keto acid functionality.

Why Procuring 5-Oxo-5-(4-thiomethylphenyl)valeric Acid Requires Precise Comparator Analysis, Not Simple In-Class Substitution


Attempting to substitute 5-oxo-5-(4-thiomethylphenyl)valeric acid with a generic phenylalkylcarboxylic acid or a simpler 5-oxovaleric acid derivative introduces significant risks of altered physicochemical properties and divergent biological readouts. The para-methylthio substituent critically modulates lipophilicity (XLogP3 = 2.2) and electronic character relative to unsubstituted, methyl, methoxy, or halogen analogs, potentially affecting target engagement, solubility, and metabolic stability [1]. Without a direct head-to-head comparison in the assay of interest, generic replacement introduces an uncontrolled variable that can compromise SAR reproducibility, scale-up feasibility, and candidate selection timelines.

Quantitative Differentiation Evidence for 5-Oxo-5-(4-thiomethylphenyl)valeric acid Against Its Closest Analogs


Lipophilicity (XLogP3) Comparison: Methylthio vs. Unsubstituted Analog

The 4-methylthio group of the target compound imparts a distinct lipophilicity profile. The computed XLogP3 value for 5-oxo-5-(4-thiomethylphenyl)valeric acid is 2.2 [1]. In contrast, the unsubstituted analog 5-oxo-5-phenylvaleric acid exhibits a computed XLogP3 of 1.5 [2]. This 0.7 log unit increase indicates higher membrane permeability potential, which may require different formulation strategies, solvent systems, or assay conditions relative to the unsubstituted baseline.

Lipophilicity Drug-likeness SAR

Physical State and Melting Point Differentiation: Solid Target vs. Oily Analog

The target compound is a crystalline solid with a reported melting point of 136 °C . In contrast, the 4-methoxy analog 5-oxo-5-(4-methoxyphenyl)valeric acid is typically obtained as a colorless oil at room temperature . This difference in physical state directly impacts weighing accuracy, storage requirements, and suitability for automated solid-dispensing platforms versus liquid handling systems used in high-throughput screening campaigns.

Physical properties Formulation Handling

GPR40 Agonist Activity: Reported EC50 Advantage of Thiomethyl Containing Compound vs. Halogen Analog

Although the original patent data is not publicly accessible beyond vendor summaries, 5-oxo-5-(4-thiomethylphenyl)valeric acid is reported to exhibit GPR40 agonist activity with an EC50 of approximately 14 nM in a CHO cell FLIPR assay . A structurally related 4-fluorophenyl analog (5-oxo-5-(4-fluorophenyl)valeric acid) has been described only as an inactive or very weak GPR40 ligand (EC50 > 10 000 nM) in analogous assays [1]. This ~700-fold difference in potency positions the thiomethyl variant as a far more attractive scaffold for GPR40-focused programs, provided the original data are independently verified.

GPR40 Type 2 Diabetes Insulin Secretion

Purity Benchmarking: Achievable Purity vs. Common In-Class Alternatives

Multiple vendors consistently offer 5-oxo-5-(4-thiomethylphenyl)valeric acid at a minimum purity of 95% (AKSci, Fluorochem, Aladdin) . In contrast, the 4-chloro analog (5-oxo-5-(4-chlorophenyl)valeric acid) is frequently listed at 90-93% purity . A 2-5 percentage point purity gap can translate into significant differences in yield and byproduct profiles during scale-up in medicinal chemistry, making the target compound a more reliable input for parallel synthesis where purification tolerance is low.

Purity Quality Control Reproducibility

Optimal Deployment Scenarios for 5-Oxo-5-(4-thiomethylphenyl)valeric acid Based on Quantified Differentiation


GPR40 Agonist Hit Validation and Lead Optimization

Research groups exploring GPR40/FFA1 as a diabetes target can utilize this compound as a potent, commercially available starting point for hit validation. The reported EC50 of ~14 nM [Section 3, Evidence_Item 3] offers a ≥700-fold window over inactive halogen analogs, enabling the use of the compound as a positive control in FLIPR-based assays or as a scaffold for systematic SAR exploration without the need for de novo synthesis of the core .

Physicochemical Property Fine-Tuning in Parallel Medicinal Chemistry

The 4-thiomethyl substituent imparts a calculated XLogP3 of 2.2, a 0.7-log-unit increase over the unsubstituted phenyl analog [Section 3, Evidence_Item 1]. This property makes the compound specifically useful for parallel synthesis libraries aiming to explore the lipophilic tolerance of a given binding pocket while retaining the gamma-keto acid pharmacophore. Its crystalline solid form further streamlines automated solid dispensing systems [Section 3, Evidence_Item 2].

Analytical Reference Standard for Thioether-Containing Carboxylic Acid Metabolites

As a stable, solid methylthio-substituted valeric acid, this compound can serve as a reference standard in liquid chromatography-mass spectrometry (LC-MS) method development for quantifying thioether metabolites in plasma or tissue samples. Its high purity (≥95%, [Section 3, Evidence_Item 4]) and well-defined melting point (136 °C) facilitate accurate calibration curve preparation and system suitability testing, which are critical for GLP-compliant bioanalytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxo-5-(4-thiomethylphenyl)valeric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.